Bephenium hydroxynaphthoate

Overview

Description

Bephenium hydroxynaphthoate is an anthelmintic agent that was formerly used in the treatment of hookworm infections and ascariasis . It is also known to have antibacterial and antiparasitic properties . The drug exhibits its anthelmintic action by acting as a cholinergic agonist, causing paralysis of the parasite musculature, which facilitates its removal from the intestines .

Molecular Structure Analysis

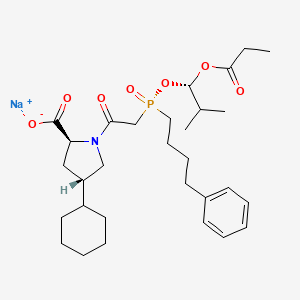

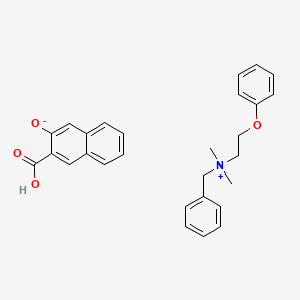

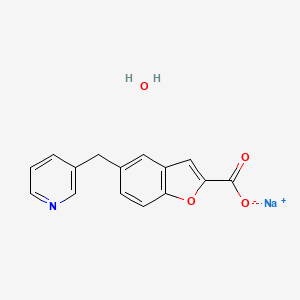

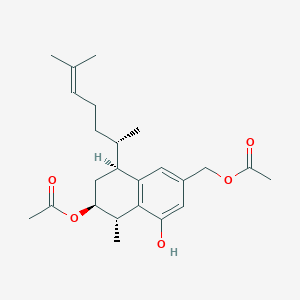

The molecular formula of Bephenium hydroxynaphthoate is C28H29NO4 . Its molecular weight is 443.54 g/mol . The percent composition is C 75.82%, H 6.59%, N 3.16%, O 14.43% .Scientific Research Applications

Anthelmintic Treatment for Hookworm Infections

Bephenium hydroxynaphthoate has been used as an anthelmintic agent, particularly effective against hookworm infections . Clinical trials conducted in the past have demonstrated its efficacy in reducing hookworm populations in infected individuals. Its mode of action involves interfering with the parasite’s energy metabolism, leading to paralysis and expulsion from the host’s body.

Ascariasis Management

Another notable application of Bephenium hydroxynaphthoate is in the treatment of ascariasis, caused by the Ascaris lumbricoides worm . The compound has been shown to cause expulsion of the worms from the gastrointestinal tract, thus alleviating the infection.

Veterinary Medicine

In veterinary medicine, Bephenium hydroxynaphthoate has been used to treat nematode infections in animals such as dogs, cats, and livestock . Its broad-spectrum anthelmintic properties make it suitable for use in a variety of animal species.

Analytical Chemistry

The compound’s analytical standard is utilized in chromatography and gas chromatography as a reference substance to ensure the accuracy and calibration of analytical instruments . This application is crucial in pharmaceutical research and quality control laboratories.

Pharmacokinetic Studies

Bephenium hydroxynaphthoate has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles . These studies are essential for developing dosing regimens and ensuring the safety and efficacy of the compound in therapeutic use.

Toxicological Research

Research into the toxicology of Bephenium hydroxynaphthoate has provided insights into its safety profile. Studies on laboratory animals have helped establish the compound’s low toxicity levels, which is a critical factor in its application as a therapeutic agent .

Development of New Anthelmintic Agents

The chemical structure of Bephenium hydroxynaphthoate has served as a basis for the development of new anthelmintic agents. By studying its mechanism of action, researchers aim to design novel compounds with enhanced efficacy and safety profiles .

Educational Tool in Pharmacology

Lastly, Bephenium hydroxynaphthoate is used as an educational tool in pharmacology and medicinal chemistry courses. It exemplifies the drug development process from discovery to clinical application, serving as a case study for students learning about anthelmintic drugs .

Mechanism of Action

Target of Action

Bephenium hydroxynaphthoate is an anthelmintic agent, which means it is used to treat parasitic worm infections . The primary target of this compound is the B-type Acetylcholine Receptor (AChR) . AChRs are key components in the nervous system of many organisms, including parasitic worms, and play a crucial role in transmitting signals across synapses.

Mode of Action

Bephenium hydroxynaphthoate acts as a cholinergic agonist . This means it binds to and activates the B-type AChR, mimicking the action of the neurotransmitter acetylcholine. The activation of these receptors leads to an influx of ions into the muscle cells of the parasite, causing paralysis of the parasite musculature . This paralysis disrupts the worm’s ability to maintain its position in the host’s intestines, leading to its expulsion from the host body .

Biochemical Pathways

It is known that the compound’s action on the b-type achr disrupts the normal functioning of the parasite’s neuromuscular system . This disruption likely affects various downstream processes and pathways related to the worm’s movement, feeding, and reproduction.

Pharmacokinetics

Bephenium hydroxynaphthoate is administered orally . Its bioavailability is less than 1%, indicating that very little of the drug is absorbed into the bloodstream . The compound is excreted renally, but this process is negligible due to the low bioavailability .

Result of Action

The primary result of bephenium hydroxynaphthoate’s action is the expulsion of parasitic worms from the host’s body . By causing paralysis of the worm’s musculature, the drug disrupts the worm’s ability to maintain its position in the intestines. This leads to the worm being passed out of the body, effectively treating the infection .

Safety and Hazards

Bephenium hydroxynaphthoate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-carboxynaphthalen-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022662 | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bephenium hydroxynaphthoate | |

CAS RN |

3818-50-6 | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3818-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bephenium hydroxynaphthoate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bephenium hydroxynaphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPHENIUM HYDROXYNAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RU9546DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: Bephenium hydroxynaphthoate acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of Bephenium hydroxynaphthoate?

A2: The molecular formula of Bephenium hydroxynaphthoate is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of Bephenium hydroxynaphthoate against different hookworm species?

A7: Bephenium hydroxynaphthoate has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does Bephenium hydroxynaphthoate compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of Bephenium hydroxynaphthoate to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

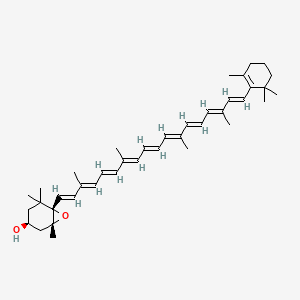

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)